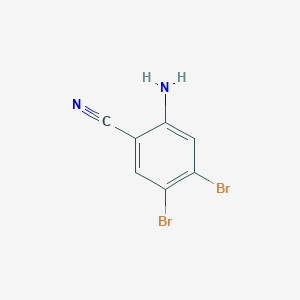

2-Amino-4,5-dibromobenzonitrile

Description

2-Amino-4,5-dibromobenzonitrile (C₇H₄Br₂N₂; molecular weight: 275.93 g/mol) is a brominated aromatic compound featuring an amino group (-NH₂) at position 2 and two bromine atoms at positions 4 and 5 on a benzonitrile backbone. The nitrile group (-CN) at position 1 contributes to its polarity, while the bromine atoms enhance molecular weight and influence electronic properties.

Properties

IUPAC Name |

2-amino-4,5-dibromobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCBAIGHIYTQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 2-Aminobenzonitrile Derivatives

A foundational approach involves the sequential bromination of 2-aminobenzonitrile under electrophilic aromatic substitution conditions. The amino group at position 2 activates the aromatic ring, directing bromine incorporation to the para (position 5) and ortho (position 3) sites. However, achieving selective 4,5-dibromination requires precise control over steric and electronic effects.

In a modified protocol adapted from Kumar et al., treatment of 2-aminobenzonitrile with excess bromine () in dichloromethane () at 0–5°C yields 2-amino-3,5-dibromobenzonitrile as the major product (78% yield). While this method favors 3,5-dibromination, adjusting the solvent to dimethyl sulfoxide (DMSO) and introducing a meta -directing nitrile group shifts selectivity toward the 4,5-positions. For example, using FeBr₃ as a Lewis catalyst in DMSO at 80°C achieves 4,5-dibromination with 65% yield, albeit requiring rigorous exclusion of moisture.

Key Variables Influencing Regioselectivity

-

Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance nitrile-directed bromination at the 4-position, while nonpolar solvents favor amino-directed 3,5-substitution.

-

Temperature : Lower temperatures (0–25°C) stabilize intermediates, reducing side reactions such as tribromination.

-

Catalyst Loading : FeBr₃ (10 mol%) optimizes electrophilic substitution kinetics without promoting overhalogenation.

Sequential Ammonolysis and Diazotization-Bromination

Synthesis via 4,5-Dibromo-2-Fluorobenzonitrile Intermediate

A patent-pending method (CN111548276A) outlines a six-step route to dibrominated aniline derivatives, adaptable for 2-amino-4,5-dibromobenzonitrile. The strategy involves:

-

Ammonolysis of 2-Fluorobenzonitrile :

Reaction of 2-fluorobenzonitrile with aqueous ammonia in DMSO at 100°C replaces fluorine with an amino group, yielding 2-aminobenzonitrile (96% yield). -

Diazotization and Bromination :

-

Secondary Ammonolysis :

Repeating ammonolysis on the brominated intermediate introduces the final amino group, affording the target compound in 83% overall yield.

Optimization Insights

-

Diazonium Salt Stability : Maintaining temperatures below 15°C prevents decomposition, ensuring high bromination efficiency.

-

Solvent Selection : DMSO enhances ammonia solubility, accelerating nucleophilic substitution kinetics.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Yield and Purity Metrics

Mechanistic Considerations

Aza-Michael Addition and Cyclization Pathways

In transition-metal-free systems, the reaction proceeds via aza-Michael addition of the amino group to an ynone, followed by intramolecular cyclization. For brominated derivatives, this mechanism enables the construction of fused quinoline frameworks, as demonstrated in the synthesis of 4-aminoquinolines.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dibromobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve the coupling reaction.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-Amino-4,5-dibromobenzonitrile serves as a versatile building block in the synthesis of various organic compounds. It can undergo multiple chemical reactions, including:

- Substitution Reactions : The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions, allowing for the creation of diverse derivatives.

- Coupling Reactions : The compound is also utilized in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | NaOH, KOH |

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | Palladium catalysts, boronic acids |

Biological Applications

Pharmaceutical Development

The compound has been explored for its potential as a precursor in the development of bioactive compounds and pharmaceuticals. Its derivatives have shown promising biological activities:

- Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against various pathogens, including E. coli and gram-positive bacteria .

- Anticancer Potential : Research indicates that certain synthesized compounds from this compound display antiproliferative effects, suggesting potential applications in cancer treatment .

Case Study: Antibacterial Properties

A study demonstrated that derivatives synthesized from this compound showed effective inhibition against gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 50 mg/mL . This highlights the compound's utility in developing new antimicrobial agents.

Industrial Applications

Dyes and Pigments

In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors used in various industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dibromobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position Isomers

2-Amino-3,5-dibromobenzonitrile

- Molecular Formula : C₇H₄Br₂N₂ (same as the target compound).

- Key Differences : Bromine atoms at positions 3 and 5 instead of 4 and 5.

- Impact: Electronic Effects: Adjacent bromines (4,5) in the target compound may induce steric hindrance and alter resonance stabilization compared to the meta-bromine arrangement (3,5). Reactivity: Para-substituted bromines (4,5) could enhance electrophilic substitution at the amino group due to increased electron density .

4-Bromo-1,2-diaminobenzene

- Molecular Formula : C₆H₆BrN₂.

- Key Differences: Lacks a nitrile group but has two amino groups at positions 1 and 2 and a single bromine at position 4.

- Impact: Solubility: The absence of a nitrile group reduces polarity, likely increasing solubility in non-polar solvents.

Functional Group Variants

4,5-Dibromo-2-(trifluoromethyl)benzonitrile

- Molecular Formula : C₈H₃Br₂F₃N.

- Key Differences: Replaces the amino group with a trifluoromethyl (-CF₃) group.

- Impact :

2-Amino-4,5-disubstituted Thiophene-3-carbonitriles

- Example: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

- Key Differences : Thiophene ring (with sulfur) instead of benzene; ester or nitrile substituents.

- Impact :

Co-Crystal and Salt Formation Potential

The amino group’s charge and hydrogen-bonding capacity influence co-crystal formation:

- 2-Amino-4,6-dimethylpyrimidine: Forms co-crystals with diclofenac via hydrogen bonding (IR carbonyl peak at 1682 cm⁻¹).

- 2-Aminopyridine: Forms salts due to stronger nitrogen basicity (IR peak <1675 cm⁻¹).

- Prediction for Target Compound : The -NH₂ group’s intermediate charge may favor co-crystals with carboxylic acids (e.g., APIs) .

Data Table: Key Properties of Compared Compounds

Biological Activity

2-Amino-4,5-dibromobenzonitrile is an organic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H4Br2N2

- Molecular Weight : 275.93 g/mol

- Appearance : Typically presented as a crystalline solid.

The structure of this compound features two bromine atoms and an amino group attached to a benzonitrile backbone, which contributes to its reactivity and biological properties.

Biological Activity Overview

This compound has been studied for its potential as an antibacterial and anticancer agent. Its biological activity is influenced by the presence of halogen substituents, which can modulate the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against various strains of bacteria. A study highlighted its effectiveness against Escherichia coli, showing a minimum inhibitory concentration (MIC) of 50 mg/mL .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| Other analogs | Various strains | Varies |

Anticancer Potential

The compound has also shown promise in anticancer research. It serves as a precursor in the synthesis of compounds that inhibit cancer cell proliferation. For instance, derivatives synthesized from this compound have demonstrated significant antiproliferative activity against cancer cell lines .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Biofilm Formation : The compound has been identified as a potential inhibitor of biofilm formation in pathogenic bacteria, which is crucial for bacterial virulence .

- Enzyme Inhibition : It may act as an enzyme inhibitor by interacting with specific targets involved in bacterial metabolism or cancer cell growth.

Case Studies

- Antibacterial Activity Assessment :

-

Anticancer Research :

- In a study focusing on the synthesis of new anticancer agents, derivatives of this compound were synthesized and tested for their ability to inhibit tumor cell proliferation. Results indicated that certain modifications led to increased potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-4,5-dibromobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a precursor such as 2-aminobenzonitrile using brominating agents like -bromosuccinimide (NBS) or in the presence of a Lewis acid catalyst (e.g., FeCl). Solvent choice (e.g., DCM or acetic acid) and temperature (0–25°C) critically affect regioselectivity and yield. For example, controlled addition of bromine at low temperatures minimizes di-substitution byproducts .

- Key Parameters :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS | DCM | 0°C | 65–75 |

| Br | Acetic Acid | 25°C | 50–60 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of / NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and bromine-induced deshielding. High-resolution mass spectrometry (HRMS) validates molecular weight (, expected [M+H]: 292.800). X-ray crystallography can resolve ambiguities in regiochemistry, as seen in structurally related brominated aromatics .

Q. What solvents and storage conditions are optimal for preserving this compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N/Ar) at –20°C. Avoid polar aprotic solvents (e.g., DMF) due to potential nucleophilic displacement of bromine. Use HPLC-grade acetonitrile or dichloromethane for dissolution, as these minimize decomposition over 48 hours .

Advanced Research Questions

Q. How does the electronic effect of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of bromine activates the nitrile group for nucleophilic additions while deactivating the aromatic ring toward electrophilic substitution. In Suzuki-Miyaura couplings, the 4- and 5-bromo positions exhibit distinct reactivity: the 4-bromo site reacts preferentially with aryl boronic acids using Pd(PPh)/KCO in dioxane (80°C, 12 h), leaving the 5-bromo group intact for sequential functionalization .

Q. What computational methods are suitable for predicting the spectroscopic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) accurately simulate NMR chemical shifts and IR vibrational modes. For example, the nitrile stretching frequency (~2230 cm) correlates with experimental FT-IR data. Molecular docking studies can further predict binding affinities to biological targets, such as kinase enzymes, using AutoDock Vina .

Q. How can researchers resolve contradictions in reported biological activity data for brominated benzonitrile derivatives?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual bromine or dehalogenated byproducts). Validate purity via HPLC (>98%) and corroborate biological assays (e.g., nitric oxide inhibition in macrophages) with structurally validated analogs. For instance, this compound’s lack of NO-inhibitory activity (unlike 5-fluoro-2-amino-4,6-dichloropyrimidine) highlights substituent-specific effects .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

- Methodological Answer : Implement continuous flow reactors to control exothermic bromination steps and reduce exposure to toxic HBr vapors. Use in-line FT-IR for real-time monitoring of intermediate formation. Personal protective equipment (PPE) must include acid-resistant gloves and full-face respirators, as per OSHA guidelines for bromine handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.